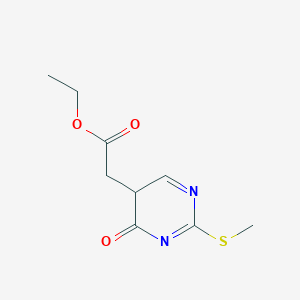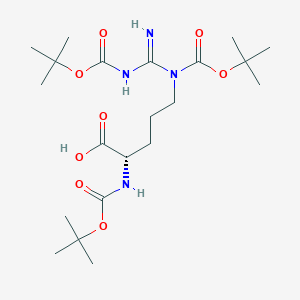
4-(2,3-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is an organic compound that belongs to the class of acridine derivatives Acridines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2,3-dichlorobenzaldehyde and 1,2,3,4-tetrahydroacridine-9-carboxylic acid.
Condensation Reaction: The key step involves the condensation of 2,3-dichlorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid in the presence of a suitable catalyst, such as piperidine or pyridine, under reflux conditions.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial and fungal strains.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves:
DNA Intercalation: The compound intercalates into the DNA double helix, disrupting the normal function of DNA and inhibiting replication and transcription.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis.
Molecular Targets: The primary molecular targets include DNA and topoisomerase enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,3-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- 4-(2,4-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- 4-(2,5-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the benzylidene ring, which can influence its biological activity and chemical reactivity. The presence of chlorine atoms at the 2 and 3 positions can enhance its ability to interact with biological targets and improve its stability.
Eigenschaften
Molekularformel |
C21H15Cl2NO2 |
|---|---|
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
(4E)-4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C21H15Cl2NO2/c22-16-9-4-5-12(19(16)23)11-13-6-3-8-15-18(21(25)26)14-7-1-2-10-17(14)24-20(13)15/h1-2,4-5,7,9-11H,3,6,8H2,(H,25,26)/b13-11+ |
InChI-Schlüssel |
WLIJVGZRMQXPPX-ACCUITESSA-N |
Isomerische SMILES |
C1C/C(=C\C2=C(C(=CC=C2)Cl)Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Kanonische SMILES |
C1CC(=CC2=C(C(=CC=C2)Cl)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


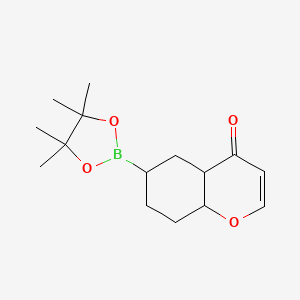
![7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12359542.png)

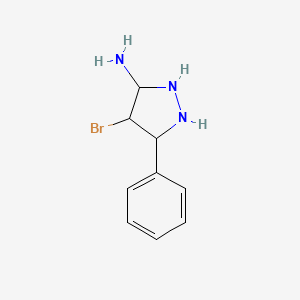
![1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone](/img/structure/B12359562.png)


![5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine](/img/structure/B12359577.png)
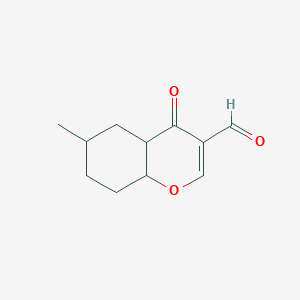
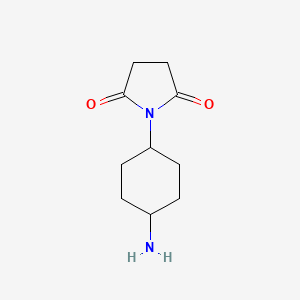
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12359589.png)
